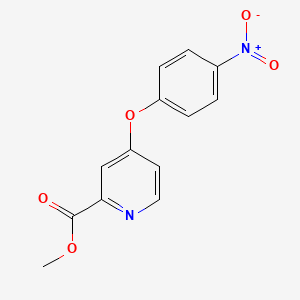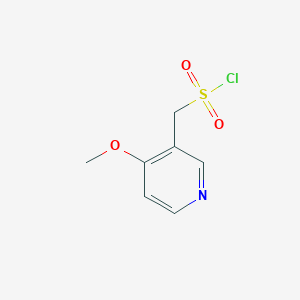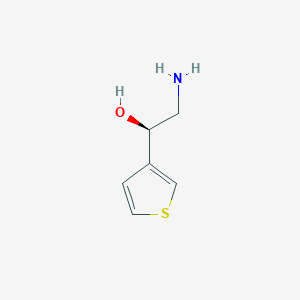![molecular formula C23H27N5O5 B13061161 (2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Ala-Phe-Pro-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically to assess enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached .
Industrial Production Methods
Industrial production of H-Ala-Phe-Pro-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
化学反应分析
Types of Reactions
H-Ala-Phe-Pro-pNA primarily undergoes enzymatic hydrolysis, where proteolytic enzymes cleave the peptide bond, releasing p-nitroaniline. This reaction is commonly used to study the activity of various proteases .
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, peptidyl-prolyl isomerase
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.5-8.0, 37°CMajor Products
The major product formed from the enzymatic cleavage of H-Ala-Phe-Pro-pNA is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
科学研究应用
H-Ala-Phe-Pro-pNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In diagnostic tests to detect enzyme deficiencies or abnormalities.
Industry: In quality control processes for enzyme production and activity assessment
作用机制
The mechanism of action of H-Ala-Phe-Pro-pNA involves its hydrolysis by specific proteolytic enzymes. The peptide bond between the proline and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the cleavage through nucleophilic attack .
相似化合物的比较
Similar Compounds
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
- N-Succinyl-L-phenylalanine-p-nitroanilide
Uniqueness
H-Ala-Phe-Pro-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteolytic enzymes like chymotrypsin and cathepsin G. Its ability to release a measurable chromogenic product (p-nitroaniline) upon enzymatic cleavage makes it highly valuable in enzyme assays .
属性
分子式 |
C23H27N5O5 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)25-19(14-16-6-3-2-4-7-16)22(30)26-23(31)20-8-5-13-27(20)17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,29)(H,26,30,31)/t15-,19-,20-/m0/s1 |
InChI 键 |
QYQFQYAKIQPPAS-YSSFQJQWSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3=CC=C(C=C3)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)




![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)



![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
